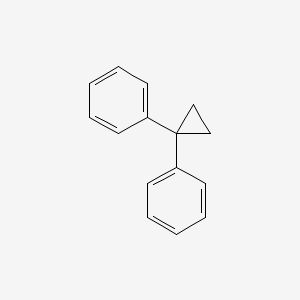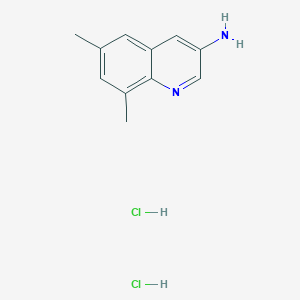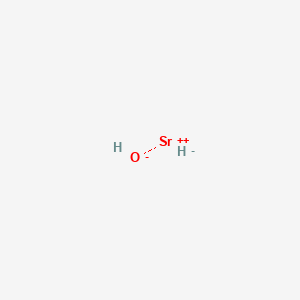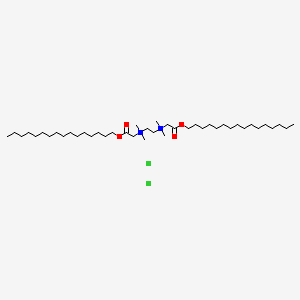
1,2-Ethanediaminium, N,N'-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N',N'-tetramethyl-, dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes two long hexadecyloxy chains and multiple aminium groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride typically involves multiple steps:
Formation of the Hexadecyloxy Chain: This step involves the reaction of hexadecanol with an appropriate reagent to form the hexadecyloxy group.
Attachment to Ethanediamine: The hexadecyloxy group is then attached to ethanediamine through a series of reactions, often involving protective groups to ensure selective reactions.
Methylation: The final step involves the methylation of the amine groups to form the tetramethylated product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Where reactions are carried out in large reactors with controlled conditions.
Continuous Flow Processing: For more efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The aminium groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized aminium derivatives, while substitution reactions can introduce new functional groups to the molecule.
Applications De Recherche Scientifique
1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential as a drug delivery agent.
Medicine: Investigated for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The long hexadecyloxy chains allow for hydrophobic interactions, while the aminium groups can form ionic bonds with negatively charged sites on target molecules. These interactions can modulate the activity of the target molecules and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-: A simpler analog with aminoethyl groups instead of hexadecyloxy chains.
1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: Contains phenylmethyl groups, offering different chemical properties and applications.
N,N’-Bis(4-nitrobenzyl)-1,2-ethanediaminium dichloride: Features nitrobenzyl groups, which provide unique reactivity.
Uniqueness
1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride stands out due to its long hydrophobic chains and multiple aminium groups, which confer unique solubility, reactivity, and interaction properties compared to its analogs.
Propriétés
Numéro CAS |
30271-46-6 |
|---|---|
Formule moléculaire |
C42H86Cl2N2O4 |
Poids moléculaire |
754.0 g/mol |
Nom IUPAC |
(2-hexadecoxy-2-oxoethyl)-[2-[(2-hexadecoxy-2-oxoethyl)-dimethylazaniumyl]ethyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C42H86N2O4.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-47-41(45)39-43(3,4)35-36-44(5,6)40-42(46)48-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-40H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
NRKQDSOIQNXSPP-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)C[N+](C)(C)CC[N+](C)(C)CC(=O)OCCCCCCCCCCCCCCCC.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



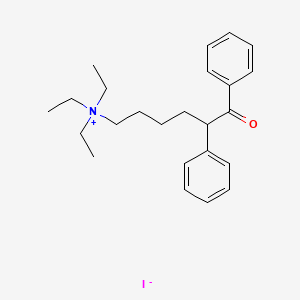
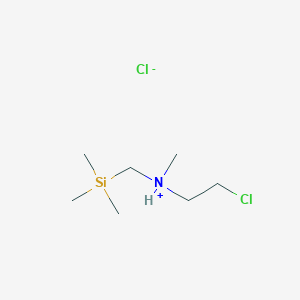
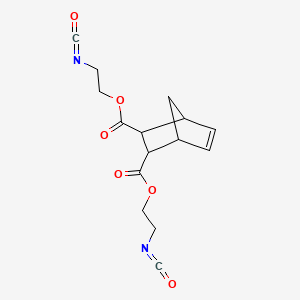
![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
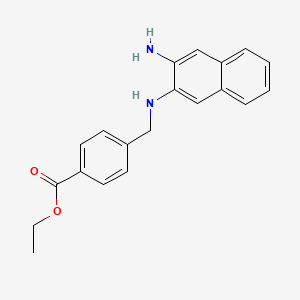

![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
